4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a phenyl group, a thiophen-2-ylsulfonyl group, and a piperazin-1-yl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions to form the pyrimidine ring The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the thiophen-2-ylsulfonyl group can be added via a sulfonylation reaction using thiophene-2-sulfonyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Disulfonamide Piperazine Derivatives: Known for their cell proliferation activity and potential therapeutic applications.
Uniqueness
4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-phenyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-12-25-18)22-10-8-21(9-11-22)17-13-16(19-14-20-17)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFYFILYSFZWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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